molecular formula C10H11FN4 B1443432 {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1250599-01-9

{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1443432
CAS No.: 1250599-01-9
M. Wt: 206.22 g/mol
InChI Key: GSMYTLJYAMKFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Triazole Derivatives

Triazole derivatives have emerged as one of the most significant classes of nitrogen-containing heterocyclic compounds in modern medicinal chemistry and pharmaceutical research. Among the nitrogen-containing heterocyclic compounds, triazoles emerge with superior pharmacological applications due to their unique structural characteristics and versatile chemical properties. The significance of triazole derivatives extends across multiple scientific disciplines, with applications ranging from therapeutic agents to materials science and organocatalysis.

The structural framework of triazoles provides exceptional opportunities for molecular design and drug development. Both 1,2,3-triazoles and 1,2,4-triazoles are able to accommodate a broad range of substituents, including electrophiles and nucleophiles, around their core structures, which paves the way for the construction of diverse novel bioactive molecules. This structural versatility has made triazoles invaluable scaffolds in contemporary drug discovery programs.

The biological significance of triazole derivatives is particularly noteworthy. Both triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. These diverse pharmacological properties have established triazoles as privileged structures in medicinal chemistry, with numerous triazole-containing drugs currently available in the pharmaceutical market.

Fluorinated triazoles represent a specialized subset of triazole derivatives that have attracted extensive attention in pharmaceutical sciences. Fluorinated heterocycles have demonstrated enhanced biological activities compared to their non-fluorinated counterparts, making them particularly valuable in drug development. The incorporation of fluorine into triazole structures has been reported to enhance their pharmacological activity, making them promising drug candidates with improved therapeutic profiles.

The three nitrogen atoms present in triazole structures afford opportunities for extensive structural modification with the generation of novel therapeutically potential agents, which distinguishes them from other heterocyclic compounds. This unique feature has positioned triazoles as significant platforms in medicinal chemistry and chemical biology, where they play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress.

Historical Context of {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Development

The development of this compound represents a convergence of several important advances in organic chemistry and medicinal chemistry research. The historical context of this compound is rooted in the evolution of triazole chemistry, particularly the development of efficient synthetic methodologies for 1,2,3-triazole construction.

The foundation for modern triazole synthesis was established with the discovery of the Huisgen 1,3-dipolar cycloaddition reaction in 1960, which enabled the synthesis of 1,2,3-triazole derivatives through thermal cycloaddition of azides and alkynes. However, this early methodology suffered from limitations including elevated temperature requirements, low yields, and the generation of regioisomeric mixtures when using asymmetric alkynes.

A revolutionary advancement occurred with the introduction of copper-catalyzed azide-alkyne cycloaddition reactions, which enabled regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. This methodology, often referred to as "click chemistry," provided the synthetic foundation that made compounds like this compound readily accessible to researchers.

The specific interest in fluorinated triazole derivatives emerged from the recognition that fluorine incorporation often enhances the pharmacological properties of bioactive molecules. The development of fluorinated triazoles as privileged potential candidates in drug discovery has been driven by their enhanced biological activities and improved pharmacokinetic properties compared to non-fluorinated analogs.

The compound this compound represents a sophisticated design approach that combines the proven pharmacological advantages of triazole scaffolds with the beneficial effects of fluorine substitution. The systematic exploration of such fluorinated triazole derivatives has become an active area of research in contemporary medicinal chemistry.

Chemical Classification and Nomenclature

This compound belongs to the class of fluorinated 1,2,3-triazole derivatives and can be systematically classified according to several chemical taxonomy systems. The compound exhibits a molecular formula of C₉H₉FN₄ with a molecular weight of 192.19 grams per mole. This molecular composition reflects the integration of a triazole heterocycle with a fluorinated aromatic system and an amine functional group.

From a structural perspective, the compound is classified as a 1,2,3-triazole derivative, which represents one of the two possible isomeric forms of five-membered triazoles. The 1,2,3-triazole core contains three nitrogen atoms positioned at the 1, 2, and 3 positions of the five-membered ring, distinguishing it from the alternative 1,2,4-triazole isomer. This structural arrangement imparts specific chemical and biological properties that are characteristic of 1,2,3-triazole derivatives.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The systematic name this compound indicates several key structural features: the presence of a 4-fluorophenyl substituent attached through a methylene linker to the N1 position of the triazole ring, and a methanamine group attached to the C4 position of the triazole core.

Alternative chemical identifiers for this compound include the Chemical Abstracts Service registry number and various synonymous names used in chemical databases. The compound may also be referenced as [1-(4-fluorophenyl)triazol-4-yl]methanamine or [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, reflecting different conventions for expressing the same molecular structure.

The compound can be further classified within the broader category of fluorinated heterocycles, which represents an important class of molecules in pharmaceutical chemistry. The presence of the fluorine atom on the phenyl ring introduces specific electronic and steric effects that can significantly influence the compound's biological activity and pharmacokinetic properties.

Research Objectives and Scope

The research investigation of this compound encompasses multiple scientific objectives that align with contemporary priorities in medicinal chemistry and drug discovery. The primary research objectives focus on understanding the compound's potential as a bioactive molecule and exploring its applications in therapeutic development.

A fundamental research objective involves the comprehensive characterization of the compound's chemical and physical properties. This includes detailed analysis of its structural features, reactivity patterns, and stability under various conditions. Understanding these fundamental properties is essential for predicting the compound's behavior in biological systems and optimizing synthetic approaches for its preparation.

The exploration of biological activities represents another crucial research objective. Given the established significance of triazole derivatives in antimicrobial, anticancer, and other therapeutic applications, research efforts aim to evaluate the specific biological properties of this fluorinated triazole derivative. This includes screening for antimicrobial activity, anticancer potential, enzyme inhibition capabilities, and other pharmacologically relevant properties.

Synthetic methodology development constitutes an important research focus, particularly regarding efficient and scalable synthetic routes for compound preparation. The synthesis of this compound generally involves multicomponent reactions, including click chemistry approaches that enable the formation of the triazole ring through azide-alkyne cycloaddition reactions. Research objectives include optimizing reaction conditions, exploring alternative synthetic strategies, and developing methods suitable for large-scale production.

Structure-activity relationship studies represent a significant research scope, aimed at understanding how structural modifications affect biological activity. This involves systematic variation of substituents on both the triazole core and the fluorophenyl moiety to identify optimal structural features for specific biological targets. Such studies are essential for rational drug design and lead compound optimization.

The scope of research also encompasses mechanistic studies to understand how the compound exerts its biological effects. This includes investigation of molecular targets, binding modes, and cellular pathways involved in the compound's activity. Understanding these mechanisms is crucial for predicting therapeutic potential and identifying possible side effects or drug interactions.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMYTLJYAMKFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, a compound featuring a triazole ring and a fluorophenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number 1443291-24-4
Molecular Formula C₁₁H₁₂FN₃
Molecular Weight 221.23 g/mol
IUPAC Name 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
SMILES CC(O)c1cn(Cc2ccc(F)cc2)nn1

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, a derivative named ZQL-4c demonstrated significant inhibition of breast cancer cell proliferation and invasion. The study reported that ZQL-4c induced apoptosis through the activation of oxidative stress pathways and suppression of the Notch-AKT signaling pathway.

Key Findings:

  • Cell Lines Tested : MCF-7, MDA-MB-231, SK-BR-3.
  • IC50 Values :
    • MCF-7: 2.96 μmol/L (24h), 1.06 μmol/L (48h)
    • MDA-MB-231: 0.80 μmol/L (24h), 0.67 μmol/L (48h)
    • SK-BR-3: 1.21 μmol/L (24h), 0.79 μmol/L (48h) .

The results indicate that ZQL-4c could be a promising candidate for further development in breast cancer therapy.

Antimicrobial Activity

The triazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Testing:

A study assessed the antibacterial activity of triazole derivatives using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli. Most tested compounds showed effective inhibition at a concentration of 1 mM .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular integrity and purity.

Case Studies

One notable case involved the synthesis of a related compound that demonstrated both anticancer and antibacterial properties. The synthesis involved multiple steps yielding high purity products suitable for biological testing .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine exhibits significant antibacterial and antifungal activities. It has been shown to inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties
Recent studies suggest that triazole compounds can induce apoptosis in cancer cells. Specifically, this compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes related to cancer progression .

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens can be exploited to create formulations that protect crops from fungal infections .

Herbicide Potential
Studies have indicated that triazole derivatives can act as herbicides by inhibiting specific biosynthetic pathways in plants. The application of this compound in agricultural settings could lead to effective weed management strategies .

Materials Science Applications

Polymer Chemistry
The incorporation of triazole groups into polymer matrices has been explored to enhance the thermal and mechanical properties of materials. The compound can be utilized as a building block in synthesizing novel polymers with improved performance characteristics .

Nanomaterials Synthesis
this compound has been investigated for its role in synthesizing nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation can lead to advancements in nanotechnology applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study 3NeuroprotectionReduced oxidative stress markers in neuronal cell cultures by 30%.
Stud

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and distinguishing properties:

Compound Name Substituent Variations vs. Target Compound Key Properties/Applications References
5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide Carboxamide replaces methanamine Increased hydrogen-bonding capacity; potential for kinase inhibition
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylphenyl instead of 4-fluorophenyl Higher lipophilicity; reduced electronic effects due to methyl group
1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine Piperazine ring replaces methanamine; dual fluorophenyl groups Enhanced basicity and solubility; potential CNS activity due to piperazine
{1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol 2-Fluorophenyl substituent; methanol replaces methanamine Ortho-fluorine increases steric hindrance; hydroxyl group improves aqueous solubility
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride Thiophene replaces fluorophenyl Sulfur atom alters electronic properties; potential for metal coordination
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine Pyrazole replaces triazole Reduced ring strain; different hydrogen-bonding profile

Structural and Electronic Comparisons

  • Fluorine Positional Effects : The para-fluorophenyl group in the target compound provides electron withdrawal and metabolic stability, whereas the ortho-fluorophenyl analog () introduces steric effects that may hinder binding to flat aromatic receptors .
  • Functional Group Variations: The methanol derivative () exhibits higher polarity than the methanamine analog, influencing solubility and pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl analog () is more lipophilic than the fluorophenyl derivatives, impacting membrane permeability .
  • Acid-Base Behavior : Piperazine-containing derivatives () exhibit basicity (pKa ~9–10), enabling salt formation and enhanced solubility in acidic environments .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,3-triazole derivatives such as {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine generally follows a modular approach:

  • Step 1: Preparation of an azide intermediate.
  • Step 2: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to form the 1,2,3-triazole ring.
  • Step 3: Functional group modifications to introduce the methanamine moiety and the 4-fluorobenzyl substituent.

This approach is favored due to its high regioselectivity, mild reaction conditions, and good yields.

Preparation of the Azide Intermediate

The azide precursor is often synthesized by converting a suitable halide or tosylate derivative into the corresponding azide via nucleophilic substitution with sodium azide (NaN₃).

Example protocol:

Step Reagents & Conditions Yield (%) Notes
Halide/tosylate + NaN₃ in DMF or DMAC 70-85 Reaction at 70°C for 3-5 hours

This azide intermediate is a key scaffold for subsequent cycloaddition reactions.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The critical step involves the cycloaddition of the azide intermediate with an alkyne derivative bearing the 4-fluorobenzyl group.

Typical conditions:

Parameter Details
Catalyst CuI or CuSO₄ + sodium ascorbate
Solvent Acetonitrile, water, or mixed solvents
Base Triethylamine or Hunig’s base
Temperature Room temperature to 50°C
Reaction time 2-4 hours
Yield 75-85%

This reaction affords the 1,4-disubstituted 1,2,3-triazole core with high regioselectivity.

Introduction of the Methanamine Group

The methanamine functionality at the 4-position of the triazole ring can be introduced by:

  • Reduction of a corresponding azide or nitrile intermediate.
  • Direct substitution reactions on a triazole-methyl halide precursor with ammonia or amine sources.

In some syntheses, the amine group is liberated by deprotection steps or reductive amination after the triazole ring formation.

Representative Synthetic Route Summary

Step Description Reagents & Conditions Yield (%)
1 Formation of azide intermediate Halide precursor + NaN₃ in DMF, 70°C, 3h 78
2 CuAAC reaction with 4-fluorobenzyl alkyne Azide + 4-fluorobenzyl alkyne, CuI, Et₃N, MeCN, rt, 3h 76-82
3 Deprotection or amination to yield methanamine Acid/base treatment or reduction (e.g., Pd/C hydrogenation) 70-85

Detailed Research Findings and Data

Reaction Yields and Conditions

Compound Stage Reaction Type Conditions Yield (%) Reference
Azide intermediate Nucleophilic substitution NaN₃, DMF, 70°C, 3 h 78
1,2,3-Triazole formation CuAAC click chemistry CuI, Et₃N, MeCN, rt, 3 h 76-82
Methanamine group introduction Reduction/deprotection Pd/C, H₂, MeOH, rt 70-85

Spectroscopic Characterization

  • 1H NMR: Characteristic singlet for triazole proton near δ 8.0 ppm.
  • 19F NMR: Fluorine substituent on phenyl ring shows a distinct signal around δ -115 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.

These data confirm the successful synthesis and purity of the target compound.

Alternative Synthetic Approaches and Notes

  • Some methods employ Suzuki–Miyaura cross-coupling to introduce aryl substituents after triazole formation, but for the 4-fluorobenzyl group, direct use of the corresponding alkyne in click chemistry is more straightforward.
  • Protection and deprotection strategies may be necessary to avoid side reactions, especially when sensitive functional groups are present.
  • The use of aqueous or mixed aqueous-organic media in click chemistry enhances environmental compatibility and scalability.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Purpose Yield Range (%)
1 Azide formation NaN₃, DMF, 70°C Prepare azide intermediate 70-85
2 CuAAC click chemistry CuI, Et₃N, MeCN, rt Form 1,2,3-triazole ring 75-85
3 Amination/reduction Pd/C, H₂, MeOH Introduce methanamine group 70-85

Q & A

Q. What are the common synthetic routes for {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine?

The compound is typically synthesized via alkylation reactions or click chemistry . A primary method involves reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,3-triazole under alkaline conditions to form the triazole ring . Alternatively, 1,3-dipolar cycloaddition (a click chemistry reaction) between azides and terminal alkynes can be employed. For example, azide precursors like 4-fluorobenzyl azide can react with propargylamine derivatives to yield the target compound, leveraging the efficiency and selectivity of copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What purification methods are recommended for isolating this compound?

Post-synthesis purification often involves recrystallization using solvents like ethanol or methanol to remove unreacted starting materials. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is also effective for isolating high-purity product, especially when dealing with byproducts from multi-step syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to confirm the presence of the triazole ring, fluorophenyl group, and methanamine moiety. Key signals include aromatic protons (δ 7.0–8.0 ppm) and triazole C-H (δ ~8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C10H10FN4\text{C}_{10}\text{H}_{10}\text{FN}_4: 205.0855 g/mol) .

Advanced Research Questions

Q. How can click chemistry improve the efficiency of synthesizing this compound?

Click chemistry (e.g., CuAAC) offers high atom economy , mild reaction conditions , and excellent regioselectivity for triazole formation. Optimizing parameters such as catalyst concentration (e.g., Cu(I) salts), solvent (t-BuOH/H2_2O mixtures), and reaction time (1–24 hours) can achieve >90% yields. Computational tools (e.g., density functional theory) may further predict optimal reaction pathways .

Q. What computational strategies aid in planning synthetic routes?

AI-driven synthesis planning tools (e.g., PubChem’s AI models) analyze retro-synthetic pathways by decomposing the target molecule into feasible precursors. For example, predicting viable azide and alkyne precursors for click chemistry-based synthesis. These tools also assess reaction feasibility based on electronic and steric factors .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in pharmacological data (e.g., antimicrobial vs. anticancer activity) may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural analogs . Systematic studies should:

  • Compare activity across standardized assays (e.g., MIC for antimicrobials, IC50_{50} for cytotoxicity).
  • Use structure-activity relationship (SAR) analyses to identify critical functional groups (e.g., fluorophenyl vs. chlorophenyl substitutions) .

Q. What crystallographic techniques refine the compound’s structural analysis?

  • Single-crystal X-ray diffraction with SHELXL software refines bond lengths, angles, and torsional parameters. For example, resolving triazole ring planarity and fluorophenyl group orientation .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing patterns in the crystal lattice .

Q. How can mechanistic studies elucidate its pharmacological effects?

  • Oxidative stress assays : Measure ROS generation (e.g., via DCFH-DA probes) to link compound exposure to apoptosis in cancer cells .
  • Signaling pathway inhibition : Use Western blotting or qPCR to assess downregulation of Notch-Akt pathway proteins (e.g., Akt phosphorylation, Notch1 expression) .
  • Molecular docking : Simulate interactions with targets (e.g., kinases) to identify binding modes and affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.